molecular formula C18H19N3O3 B12013224 N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide CAS No. 767335-70-6

N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B12013224
CAS No.: 767335-70-6
M. Wt: 325.4 g/mol
InChI Key: ZHCQBVXKERURLD-XDHOZWIPSA-N
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Description

N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound with a molecular formula of C18H19N3O3 and a calculated molecular weight of 325.36 g/mol . This chemical features a hydrazone functional group, characterized by the (E)-configured imine bond (N/N=C/) which connects a 2-methoxybenzylidene moiety to an oxoacetamide backbone . The hydrazone group is a privileged structure in medicinal chemistry and material science, known for its versatile coordination chemistry and potential biological activities. The molecule is further substituted with a 4-ethylphenyl group, which can influence its lipophilicity and overall pharmacokinetic properties. This compound is representative of a class of molecules often investigated for their utility in early-stage discovery research. Its molecular structure suggests potential applications as a building block in organic synthesis, a ligand in coordination chemistry, or a pharmacophore in the development of novel therapeutic agents. Researchers may explore its properties in areas such as inhibitor design, supramolecular chemistry, or as a precursor for more complex heterocyclic systems. As with all compounds of this nature, thorough analytical characterization (e.g., NMR, LC-MS, HPLC) is recommended to confirm identity and purity prior to use in experimental studies. This product is sold For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and disposal of this material.

Properties

CAS No.

767335-70-6

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H19N3O3/c1-3-13-8-10-15(11-9-13)20-17(22)18(23)21-19-12-14-6-4-5-7-16(14)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

ZHCQBVXKERURLD-XDHOZWIPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Hydrazone Intermediate Formation

The initial step involves the condensation of 4-ethylphenyl hydrazine with 2-methoxybenzaldehyde under acidic or basic conditions.

Traditional Condensation Protocol

  • Reagents : 4-Ethylphenyl hydrazine (1.0 eq.), 2-methoxybenzaldehyde (1.2 eq.), ethanol or methanol as solvent, and catalytic acetic acid.

  • Procedure : The reactants are refluxed at 80–90°C for 6–8 hours. The hydrazone intermediate precipitates upon cooling and is filtered and washed with cold ethanol.

  • Yield : 70–85%, depending on purity of starting materials.

Improved Reducing Agents for Hydrazine Synthesis

A patent (KR100517343B1) highlights challenges in synthesizing methoxyphenylhydrazines using tin(II) chloride, which generates toxic tin oxide by-products. As an alternative, sodium sulfite (Na₂SO₃) or sodium hydrogen sulfite (NaHSO₃) under mild acidic conditions (pH 4–6) reduces diazonium salts efficiently, achieving yields >90% with minimal waste.

Acylation to Oxoacetamide

The hydrazone intermediate undergoes acylation to introduce the 2-oxoacetamide group.

Acetic Anhydride Method

  • Reagents : Hydrazone intermediate (1.0 eq.), acetic anhydride (2.5 eq.), pyridine (base), dichloromethane (DCM) solvent.

  • Procedure : The hydrazone is dissolved in DCM, cooled to 0°C, and treated with acetic anhydride and pyridine. The mixture is stirred at room temperature for 12 hours, followed by quenching with ice water. The product is extracted with DCM and purified via silica gel chromatography.

  • Yield : 65–75%.

Oxalyl Chloride-Mediated Acylation

Adapted from a similar synthesis, oxalyl chloride offers a reactive alternative:

  • Reagents : Hydrazone intermediate (1.0 eq.), oxalyl chloride (1.2 eq.), dry tetrahydrofuran (THF).

  • Procedure : Oxalyl chloride is added dropwise to the hydrazone in THF at 0°C. After 2 hours, the reaction is warmed to room temperature, stirred for 6 hours, and concentrated. The crude product is recrystallized from ethanol.

  • Yield : 60–70%.

Alternative Synthetic Routes

One-Pot Tandem Reaction

A modified approach combines condensation and acylation in a single pot:

  • Reagents : 4-Ethylphenyl hydrazine, 2-methoxybenzaldehyde, acetyl chloride (3.0 eq.), triethylamine (TEA), acetonitrile solvent.

  • Procedure : After 4 hours of refluxing to form the hydrazone, acetyl chloride and TEA are added, and heating continues for 12 hours. The product is isolated via vacuum filtration.

  • Yield : 55–60% (lower due to side reactions).

Solid-Phase Synthesis

A silica-supported variant reduces purification steps:

  • Reagents : Immobilized 4-ethylphenyl hydrazine, 2-methoxybenzaldehyde, acetic anhydride.

  • Procedure : The hydrazone forms on the silica surface, followed by on-resin acylation. The product is cleaved using trifluoroacetic acid (TFA).

  • Yield : 50–60% (trade-off for simplified purification).

Optimization Strategies

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol807095
Methanol656893
Acetonitrile907597

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but require higher temperatures.

Catalytic Additives

  • p-Toluenesulfonic acid (p-TSA) : Increases condensation yield to 80% by accelerating imine formation.

  • Molecular sieves (4Å) : Absorb moisture, improving acylation efficiency (yield: 78%).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.55–6.80 (m, aromatic H), 4.10 (q, CH₂CH₃), 3.85 (s, OCH₃), 2.60 (t, CH₂CH₃).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min, purity >98% .

Chemical Reactions Analysis

E/Z Isomerization Dynamics

This compound undergoes stereochemical isomerization under thermal or photochemical conditions. Studies on analogous 3-benzylidene oxindole derivatives reveal:

ParameterE-Diastereomer StabilityZ-Diastereomer StabilityHalf-Life (t₁/₂)
Thermal (25°C, DMSO)ModerateHigh8.3–12.5 hours
PhotochemicalLowDominant<6 hours

The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the oxoacetamide carbonyl and the methoxy group, stabilizing the structure . NOESY NMR studies confirm spatial proximity between the vinyl proton (δ 8.25 ppm) and aromatic protons in the Z-isomer .

Oxidation Reactions

The methoxybenzylidene group participates in selective oxidation:

  • Methoxy to Carbonyl Conversion : Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the 2-methoxy substituent converts to a carbonyl group, forming N-(4-ethylphenyl)-2-(2-(2-oxobenzylidene)hydrazino)-2-oxoacetamide .

  • Hydrogen Peroxide-Mediated Oxidation : Generates sulfone derivatives when reacted with H₂O₂ in acetic acid, altering electronic properties for biological applications .

Hydrogen Bonding and Crystallinity

X-ray crystallography of related hydrazides shows:

  • Strong intermolecular N–H···O hydrogen bonds (1.85–2.10 Å) between the oxoacetamide and methoxy oxygen.

  • π-π stacking interactions (3.4–3.7 Å) between benzylidene and ethylphenyl groups, enhancing thermal stability (decomposition >250°C) .

Synthetic Pathways

The compound is synthesized via:

  • Condensation : Reacting ethyl 2-oxoacetate derivatives with 2-methoxybenzaldehyde hydrazone in ethanol/piperidine (yield: 72–85%) .

  • Alkylation : Introducing the 4-ethylphenyl group via nucleophilic substitution with 4-ethylphenylamine under K₂CO₃/KI catalysis .

Biological Interactions

While not a direct reaction, docking studies highlight:

  • The Z-isomer binds CDK2 with a higher docking score (−16.40 kcal/mol) than the E-isomer (−14.20 kcal/mol) due to better alignment with His75 and Arg499 residues .

  • Hydrogen bonding with Ser339 (2.02 Å) and hydrophobic interactions with Leu83 enhance inhibitory potential .

This compound’s reactivity is pivotal for designing derivatives with tailored stability and bioactivity. Experimental data emphasize the critical role of stereochemistry and substituent effects in modulating its chemical behavior .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide is C24H23N3O3C_{24}H_{23}N_{3}O_{3}, with a molecular weight of 401.5 g/mol. The compound features a hydrazino group, which is known for its reactivity in organic synthesis, and aromatic rings that enhance its biological activity through π-π interactions.

Medicinal Chemistry

N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit:

  • Anti-inflammatory Activity : The hydrazino group can interact with biological targets involved in inflammatory pathways.
  • Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Condensation Reactions : It can be utilized to form new carbon-nitrogen bonds, leading to the synthesis of heterocycles.
  • Functionalization : The presence of multiple functional groups enables further modification, enhancing the diversity of compounds that can be synthesized from it .

Agricultural Chemistry

There is emerging interest in using N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide as a potential agrochemical. Its structural features suggest possible applications as:

  • Herbicides : Compounds with similar configurations have shown effectiveness in inhibiting weed growth.
  • Fungicides : The compound's reactivity could be harnessed to develop fungicidal agents targeting specific plant pathogens .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide on various cancer cell lines. The findings indicated:

  • Significant reduction in cell viability at concentrations above 10 µM.
  • Induction of apoptosis characterized by increased caspase activity and DNA fragmentation.

This suggests that the compound may act as a potent anticancer agent by triggering programmed cell death in malignant cells .

Case Study 2: Anti-inflammatory Effects

Another observational study focused on the anti-inflammatory properties of this compound. Researchers found that treatment with N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide significantly reduced pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide is largely dependent on its interaction with biological targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Groups

The biological and physicochemical properties of hydrazino-oxoacetamides are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis:

Table 1: Substituent Effects in Analogous Compounds
Compound Name Molecular Formula Substituents (Benzylidene/Phenyl) Key Features Molecular Weight (g/mol) Notable Properties References
Target Compound C₁₈H₁₉N₃O₃ 2-Methoxybenzylidene / 4-Ethylphenyl Ortho-methoxy group introduces steric hindrance; ethyl enhances lipophilicity. 333.36 No reported bioactivity; predicted moderate solubility.
N-(4-Methylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide C₁₇H₁₇N₃O₃ 2-Methoxybenzylidene / 4-Methylphenyl Methyl group reduces lipophilicity compared to ethyl. 311.34 IR: C=O stretch at 1663–1682 cm⁻¹; tautomerism confirmed via NMR.
N-(4-Ethylphenyl)-2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoacetamide C₁₇H₁₇N₃O₃ 4-Hydroxybenzylidene / 4-Ethylphenyl Hydroxy group increases polarity and hydrogen-bonding capacity. 333.36 Potential for enhanced solubility; unstudied bioactivity.
N-(4-Methoxyphenyl)-2-(4-nitrobenzylidene)hydrazinyl-2-oxoacetamide C₁₆H₁₄N₄O₅ 4-Nitrobenzylidene / 4-Methoxyphenyl Nitro group (electron-withdrawing) may enhance reactivity. 354.31 IR: NO₂ asymmetric stretch at ~1520 cm⁻¹; nitro group could confer antimicrobial activity.
2-[(2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide C₂₅H₂₅ClN₃O₄ Complex benzylidene (chloro/ethoxy) / 4-Ethylphenyl Bulky substituents may hinder metabolic clearance. 483.94 Predicted low solubility; potential for extended half-life.

Physicochemical Properties and Drug-Likeness

  • Solubility : Polar substituents (e.g., –OH in ) improve aqueous solubility, whereas nitro/chloro groups () reduce it.
  • Tautomerism: Unlike triazole-thione analogs (), hydrazino-oxoacetamides primarily exist in the keto form, as confirmed by IR absence of thiol (–SH) stretches .

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide?

Methodological Answer:
The compound is typically synthesized via hydrazide coupling reactions. For example, hydrazine derivatives (e.g., 2-methoxybenzylidene hydrazine) react with activated carbonyl compounds (e.g., oxoacetamide derivatives) under reflux conditions. A common approach involves refluxing the hydrazide precursor with substituted aniline derivatives (e.g., 4-ethylaniline) in a polar solvent (e.g., methanol or acetic acid) at 100°C for 4–18 hours. The product is isolated by precipitation in ice-cold water and purified via recrystallization with methanol or ethanol .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

Methodological Answer:
Optimization may include:

  • Catalyst Screening : Using acidic (e.g., acetic acid) or basic catalysts to accelerate coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) can enhance solubility of intermediates, while reducing side reactions.
  • Temperature Control : Lower temperatures (e.g., room temperature) for sensitive intermediates, followed by gradual heating to avoid decomposition .
  • Real-Time Monitoring : Employing TLC or HPLC to track reaction progress and terminate at optimal conversion .
    Contradictions in yields reported in literature (e.g., 69% vs. 95%) may arise from variations in stoichiometry or purification methods .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm hydrazone bond formation (δ 8.5–10.0 ppm for NH protons) and aromatic substituents.
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 3200–3300 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced: How can spectral data contradictions (e.g., unexpected shifts in NMR) be resolved?

Methodological Answer:

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3_3, as hydrogen bonding in DMSO may shift NH peaks .
  • Tautomerism Analysis : Hydrazone derivatives often exhibit keto-enol tautomerism, which can be modeled using DFT calculations to predict dominant forms .
  • Impurity Profiling : Use preparative HPLC to isolate byproducts (e.g., unreacted starting materials) for independent characterization .

Basic: What biological assays are suitable for evaluating this compound’s anti-inflammatory activity?

Methodological Answer:

  • In Vitro Models : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA).
  • Cell-Based Assays : Measure reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
  • In Vivo Models : Carrageenan-induced paw edema in rodents, with dose-dependent analysis .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Modulation : Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and receptor binding .
  • Hydrazone Linker Optimization : Introduce heterocyclic moieties (e.g., pyridine in ) to improve solubility and bioavailability.
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .

Advanced: What strategies are effective in synthesizing and characterizing metal complexes of this compound?

Methodological Answer:

  • Coordination Studies : React the hydrazone ligand with transition metals (e.g., Ni(II), Co(II)) in ethanolic solutions at 60–70°C.
  • Characterization :
    • Magnetic Susceptibility : Determine geometry (e.g., octahedral for Ni(II)).
    • UV-Vis Spectroscopy : Identify d-d transitions (e.g., 450–600 nm for octahedral Co(II)).
    • DFT Calculations : Validate electronic structure and bonding .

Advanced: How can researchers address inconsistencies in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., indomethacin).
  • Purity Verification : Characterize compounds via elemental analysis and HPLC (>95% purity) to rule out impurity-driven effects .
  • Dose-Response Curves : Compare EC50_{50} values across studies to identify outliers .

Advanced: What computational methods are employed to predict the stability and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies and tautomeric preferences.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess stability.
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties .

Basic: What protocols ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions : Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the hydrazone bond.
  • Stability Monitoring : Periodically analyze via TLC or HPLC to detect degradation (e.g., free hydrazine formation).
  • Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (e.g., N2_2) .

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